molecular formula C23H23NO5S B446547 Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 444936-56-5

Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B446547
CAS No.: 444936-56-5
M. Wt: 425.5g/mol
InChI Key: HEJSXWZMFUWDJH-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of chromene and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene and benzothiophene intermediates, followed by their coupling under specific conditions. For instance, the chromene moiety can be synthesized via the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF . The benzothiophene intermediate can be prepared using Gewald synthesis, which involves the reaction of a ketone with elemental sulfur and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of chromene and benzothiophene, such as:

Uniqueness

What sets Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its unique combination of chromene and benzothiophene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-3-13-9-10-15-18(11-13)30-21(19(15)23(27)28-4-2)24-20(25)16-12-14-7-5-6-8-17(14)29-22(16)26/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJSXWZMFUWDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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